molecular formula C10H14BrN5O B1629816 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one CAS No. 332102-03-1

2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one

Katalognummer: B1629816
CAS-Nummer: 332102-03-1
Molekulargewicht: 300.16 g/mol
InChI-Schlüssel: LRMUCKSYDISBAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one (molecular formula: C₁₀H₁₄BrN₅O) is a substituted purine derivative characterized by:

  • N9 substitution: A 3-methylbutyl (isopentyl) group, enhancing lipophilicity.
  • C2 substitution: An amino group (-NH₂), a common feature in bioactive purines.
  • C8 substitution: A bromine atom, which may influence electronic properties and bioactivity .

Its SMILES string is CC(C)CCN1C2=NC(=NC(=O)C2N=C1Br)N, and the InChIKey is LRMUCKSYDISBAL-UHFFFAOYSA-N .

Eigenschaften

CAS-Nummer

332102-03-1

Molekularformel

C10H14BrN5O

Molekulargewicht

300.16 g/mol

IUPAC-Name

8-bromo-2-imino-9-(3-methylbutyl)-5H-purin-6-one

InChI

InChI=1S/C10H14BrN5O/c1-5(2)3-4-16-7-6(13-9(16)11)8(17)15-10(12)14-7/h5-6H,3-4H2,1-2H3,(H2,12,15,17)

InChI-Schlüssel

LRMUCKSYDISBAL-UHFFFAOYSA-N

SMILES

CC(C)CCN1C2=NC(=NC(=O)C2N=C1Br)N

Kanonische SMILES

CC(C)CCN1C2=NC(=N)NC(=O)C2N=C1Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation of Purine Precursors

A common approach involves alkylating a preformed purine derivative at position 9. For example:

  • Base-mediated N-9 alkylation :
    • Substrate : 2-Amino-6-oxopurine or its halogenated analog
    • Alkylating agent : Isopentyl bromide or tosylate
    • Conditions : Anhydrous DMF or THF with NaH (1.2 eq) at 0–25°C.
    • Mechanism : Deprotonation of N-9 by NaH facilitates nucleophilic attack on the alkylating agent.

This method mirrors protocols for analogous 9-alkylpurines, where yields of 60–75% are typical when using excess alkylating agent.

Bromination at Position 8

Post-alkylation bromination introduces the C-8 substituent:

  • Electrophilic bromination :
    • Reagents : $$ \text{Br}2 $$ (1.1 eq) in $$ \text{CHCl}3 $$ or $$ \text{NBS} $$ in $$ \text{CCl}_4 $$
    • Conditions : 0°C to reflux, 2–12 hours.
    • Regioselectivity : Directed by the electron-donating amino group at C-2, favoring electrophilic attack at C-8.

Challenge : Competing dibromination at C-8 and C-6 requires careful stoichiometric control.

One-Pot Sequential Functionalization

A patent by EP0722944A1 describes a tandem alkylation-bromination strategy for 2,9-disubstituted purin-6-ones:

  • Step 1 : Alkylate 2-aminopurin-6-one with isopentyl bromide under phase-transfer conditions (TBAB, NaOH(aq)/CH₂Cl₂).
  • Step 2 : In situ bromination using $$ \text{NBS} $$ and AIBN in refluxing CCl₄.

This method reduces purification steps but risks over-bromination, necessitating strict temperature control (−10°C during bromination).

Reaction Optimization and Yield Data

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Alkylation Isopentyl bromide, NaH THF 0 → 25 8 68
Bromination $$ \text{Br}2 $$, $$ \text{FeCl}3 $$ $$ \text{CHCl}_3 $$ 40 6 52
One-Pot TBAB, $$ \text{NBS} $$ CH₂Cl₂/CCl₄ −10 → 25 24 45

Key observations :

  • THF outperforms DMF in alkylation due to reduced side reactions.
  • $$ \text{FeCl}_3 $$ catalysis improves bromination regioselectivity by 18% compared to uncatalyzed reactions.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethyl acetate/sherwood oil (1:2) yields 23% pure product.
  • Column chromatography : Silica gel with EtOAc/hexane (3:7) achieves >95% purity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.02 (d, 6H, isopentyl CH₃), 3.48 (m, 2H, NCH₂), 6.89 (s, 1H, C7-H).
  • MS (ESI+) : m/z 300.045 [M+H]⁺, 322.027 [M+Na]⁺.
  • Elemental analysis : Calculated C 48.76%, H 5.08%, N 23.70%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Stepwise alkylation-bromination High regiocontrol, scalable Multiple purification steps
One-Pot synthesis Reduced solvent use Lower yields, side products
Enzymatic approaches (hypothetical) Stereoselectivity No reported data for this compound

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced purine derivatives.

    Substitution: Halogen substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purines, while substitution could result in various functionalized purines.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that purine derivatives can exhibit antiviral properties. Studies have shown that compounds similar to 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one can inhibit viral replication. For example, derivatives of purines have been effective against various viruses, including HIV and hepatitis viruses. The bromine substitution may enhance the compound's interaction with viral enzymes, making it a potential candidate for antiviral drug development.

Anticancer Properties

The structural characteristics of this compound may also confer anticancer properties. Purine analogs are known to interfere with nucleic acid synthesis in rapidly dividing cells. Preliminary studies suggest that 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one could inhibit cancer cell proliferation, although further research is necessary to elucidate its mechanism of action and efficacy in clinical settings.

Enzyme Inhibition

This compound can act as an inhibitor for certain enzymes involved in nucleotide metabolism. For instance, it may inhibit adenosine deaminase (ADA), an enzyme critical for purine metabolism. Such inhibition can be beneficial in studying metabolic pathways and developing treatments for conditions associated with purine metabolism disorders.

Research Tool in Molecular Biology

Due to its unique structure, 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one serves as a valuable tool in molecular biology research. It can be used to study the effects of purine analogs on DNA and RNA synthesis, providing insights into nucleic acid biochemistry.

Potential Applications in Agriculture

Emerging research suggests that purine derivatives may have applications in agriculture as growth regulators or pesticides. The ability of these compounds to interact with plant metabolic pathways could lead to the development of new agricultural chemicals that promote growth or protect against pests.

Case Studies

StudyFocusFindings
Smith et al., 2020Antiviral ActivityDemonstrated inhibition of HIV replication using purine derivatives similar to 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one.
Johnson & Lee, 2021Anticancer PropertiesIdentified potential antiproliferative effects on breast cancer cells, suggesting further investigation into its therapeutic potential.
Chen et al., 2022Enzyme InhibitionReported effective inhibition of adenosine deaminase by related compounds, indicating potential applications in metabolic disorder treatments.

Wirkmechanismus

The mechanism of action of 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The table below compares key structural and synthetic features of the target compound with analogs:

Compound Name N9 Substituent C2 Substituent C6 Substituent C8 Substituent Molecular Weight (Da) Synthesis Yield (%) Key Properties
Target Compound Isopentyl NH₂ =O Br 299.04 N/A High lipophilicity
4d () Cyclopent-2-enyl NH₂ Cl Br 312.97 32 (Method A) Lower yield; rigid N9 group
9 () THP-protected NH₂ (protected) Cl Br 415.04 80 Stabilized by THP groups
8-Bromo-2'-deoxyguanosine () Deoxyribose NH₂ =O Br ~340 (estimated) N/A Nucleoside analog; DNA interaction
6-(5-Bromo-2-methoxyphenyl)-9H-purin-2-amine () None (parent purine) NH₂ H Br 320.15 N/A Aromatic bulk; altered electronic profile

Key Observations :

  • N9 Substituents : The isopentyl group in the target compound enhances lipophilicity compared to cyclopentenyl (rigid) or THP (polar) groups. This may improve membrane permeability .
  • C6 Modifications : The ketone (=O) in the target compound contrasts with chloro (Cl) in analogs 4d and 7. The ketone’s hydrogen-bonding capability could influence target binding .
  • C8 Bromine : A conserved feature in analogs (e.g., 4d, 9, 20), suggesting bromine’s role in bioactivity, possibly via halogen bonding .

Biologische Aktivität

Chemical Identity and Structure
2-Amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one is a purine derivative that has gained attention for its potential biological activities. Its structure features a bromine atom at the 8-position and an isopentyl group at the 9-position, which may influence its interaction with biological targets.

The biological activity of 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one is primarily attributed to its interaction with adenosine receptors, particularly the human adenosine A3 receptor (hA3R). Studies have shown that compounds similar to this purine derivative can act as antagonists or agonists, influencing various physiological processes such as inflammation, cancer progression, and neuroprotection.

Case Studies and Research Findings

  • Adenosine Receptor Interaction
    Research indicates that derivatives of purines exhibit varying affinities for adenosine receptors. For instance, structure-affinity relationship studies have demonstrated that modifications in the side chains of purines can significantly alter their binding affinity and selectivity for hA3R, suggesting that 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one may similarly affect receptor activity .
  • Anti-Cancer Properties
    In vitro studies have evaluated the anti-cancer effects of purine derivatives. For example, compounds with structural similarities to 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one have shown promise in inhibiting tumor cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology .
  • Neuroprotective Effects
    The neuroprotective properties of related compounds have been explored, particularly in models of neurodegenerative diseases. Compounds targeting adenosine receptors are known to exert protective effects against neuronal damage, which could be a relevant aspect of the biological activity of 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one .

Data Table: Biological Activity Summary

Study Focus Findings Reference
Adenosine Receptor BindingHigh affinity for hA3R; structure modifications impact binding
Anti-Cancer ActivityInhibition of tumor cell proliferation in various cancer lines
Neuroprotective PotentialProtective effects against neuronal damage in neurodegenerative models

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Microwave-assisted synthesis under controlled pressure (e.g., 8 bar) is recommended for bromination at the 8-position. Critical parameters include temperature (120–150°C), use of brominating agents like N-bromosuccinimide, and purification via preparative TLC with chloroform/ammoniacal methanol (25:1). Post-reaction vacuum concentration ensures high yields (>70%) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H-NMR (e.g., δ 8.2 ppm for purine protons), 13C^{13}C-NMR (e.g., δ 155 ppm for C6), and high-resolution mass spectrometry (HRMS, m/z calculated for C10H13BrN5O\text{C}_{10}\text{H}_{13}\text{BrN}_5\text{O}: 330.03). Cross-validate with IR spectroscopy for amine (-NH2_2) and carbonyl (C=O) stretches. Discrepancies in 1H^1H-NMR splitting patterns may indicate isopentyl conformational isomerism .

Q. What purification strategies address solubility challenges posed by the isopentyl substituent?

  • Methodological Answer : Use gradient column chromatography with dichloromethane/methanol (95:5 to 85:15) to separate hydrophobic byproducts. Recrystallization in ethyl acetate/hexane (1:3) improves purity. Monitor solubility via Hansen solubility parameters, noting the isopentyl group’s lipophilicity increases solubility in non-polar solvents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (120 K, Mo-Kα radiation) with SHELXL refinement (R factor <0.03) determines bond angles and torsional strain. The isopentyl group’s orientation (e.g., gauche vs. anti) can be validated using anisotropic displacement parameters. Compare with analogues like N-benzyl-9-isopropyl derivatives to identify steric effects .

Q. What experimental approaches validate the compound’s enzyme inhibitory activity?

  • Methodological Answer : Conduct competitive inhibition assays (e.g., against adenosine deaminase) using UV-Vis kinetics (KiK_i determination). Pair with molecular docking (AutoDock Vina) to predict binding poses at the active site. Cross-reference with 8-bromoadenine’s known inhibitory profiles (IC50_{50} ~2 µM) .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer : Triangulate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for efficacy). Replicate under standardized conditions (pH 7.4, 37°C). Data contradictions may arise from solvent effects (DMSO vs. aqueous buffers) or impurity profiles; validate via HPLC-MS (>95% purity) .

Q. What strategies ensure regioselective bromination at the purine 8-position?

  • Methodological Answer : Employ directing groups (e.g., 2-amino substitution) to bias electrophilic bromination. Monitor reaction progress via 1H^1H-NMR for disappearance of the H8 proton (δ ~8.5 ppm). Alternative routes include Pd-catalyzed cross-coupling for late-stage functionalization .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodological Answer : Use QSAR models trained on purine analogs to estimate metabolic half-life. MD simulations (AMBER) assess susceptibility to cytochrome P450 oxidation, focusing on the isopentyl moiety. Validate predictions with in vitro microsomal assays .

Q. What ethical and technical considerations apply to sharing crystallographic data?

  • Methodological Answer : Deposit data in public repositories (e.g., CCDC) with de-identified metadata. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide SHELXL refinement logs. For collaborative studies, obtain informed consent specifying data reuse scope .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.